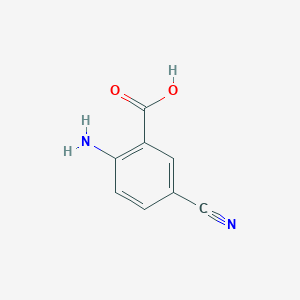

2-Amino-5-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZNIJPAYTWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434821 | |

| Record name | 2-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99767-45-0 | |

| Record name | 2-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-5-cyanobenzoic Acid

Strategic Scaffold for Quinazolinone & Anthranilic Diamide Synthesis

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-Amino-5-cyanobenzoic acid (5-ACBA) serves as a pivotal orthogonal building block. Unlike its unsubstituted parent (anthranilic acid), the introduction of a nitrile group at the C5 position provides a critical electron-withdrawing handle that modulates pKa and lipophilicity while serving as a "masked" electrophile for heterocycle construction.

Core Applications:

-

Ryanodine Receptor Modulators: 5-ACBA is the obligate precursor for next-generation anthranilic diamide insecticides (e.g., Cyantraniliprole), where the cyano group enhances receptor binding affinity compared to chloro-analogs.

-

Kinase Inhibitor Scaffolds: It acts as the foundational skeleton for 4-aminoquinazoline derivatives used in EGFR inhibition (oncology), where the C6-cyano group (in the quinazoline numbering) allows for further nucleophilic attack or hydrolysis to amides.

-

Fluorescent Probes: The push-pull electronic system (amino donor + cyano acceptor) confers unique fluorescence properties utilized in biological labeling.

Part 2: Physicochemical Profiling

Precise characterization is required for process scaling. The following data aggregates experimental values from industrial certificates of analysis (CoA) and patent literature.

Table 1: Chemical Identity & Physical Properties

| Property | Specification | Technical Note |

| CAS Number | 99767-45-0 | Primary identifier for the free acid form. |

| Molecular Formula | C₈H₆N₂O₂ | MW: 162.15 g/mol |

| Appearance | Pale yellow to tan powder | Oxidation sensitive; store under inert gas. |

| Melting Point | 250–255 °C (dec) | High lattice energy due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, DMAc | Insoluble in water; sparingly soluble in EtOH. |

| pKa (Calc) | ~2.3 (COOH), ~5.5 (NH₂) | The 5-CN group lowers the pKa of the amine relative to anthranilic acid. |

| H-Bond Donors/Acceptors | 2 / 4 | Excellent membrane permeability profile (Rule of 5 compliant). |

Part 3: Synthetic Architecture & Process Chemistry[1]

The synthesis of 5-ACBA is non-trivial due to the deactivating nature of the carboxyl group and the need for regioselectivity. Two primary routes dominate the field: the classical Sandmeyer/Rosenmund-von Braun approach and the modern Palladium-Catalyzed Cyanation .

Route Comparison

-

Legacy Route (CuCN): High temperatures (180°C+), difficult workup, heavy metal waste.

-

Modern Route (Pd/Zn(CN)₂): Milder conditions (80–100°C), higher functional group tolerance, scalable.

Visualizing the Synthetic Pathway

The following diagram outlines the conversion from Anthranilic Acid to 5-ACBA and its subsequent cyclization to a Quinazolinone scaffold.

Caption: Figure 1.[1] Synthetic workflow from commodity chemical (Anthranilic Acid) to high-value scaffold (Quinazolinone) via the 5-ACBA intermediate.

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound via Pd-catalyzed cyanation of 2-amino-5-bromobenzoic acid.

Reagents:

-

2-Amino-5-bromobenzoic acid (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂, 0.6 eq)[1]

-

Pd(PPh₃)₄ (5 mol%)

-

Solvent: DMF (Deoxygenated)

Methodology:

-

Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and Zn(CN)₂ (0.70 g, 6 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

-

Solvation: Add anhydrous, degassed DMF (20 mL). Seal the flask.

-

Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.3).

-

Quench (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly into 10% aqueous NaOH (100 mL) to dissolve the acid product and quench residual cyanide.

-

Note: Treat the aqueous waste with bleach (NaOCl) to destroy free cyanide before disposal.

-

-

Workup: Filter the alkaline solution through Celite to remove palladium black.

-

Precipitation: Acidify the filtrate carefully with 1M HCl to pH 3–4. The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash with water (3x), and recrystallize from Ethanol/Water if necessary.

Analytical Validation (Self-Check):

-

IR: Look for the sharp nitrile stretch (

) at 2220–2230 cm⁻¹ . -

¹H NMR (DMSO-d₆): The proton at C6 (ortho to COOH) will shift downfield (~8.1 ppm) due to the combined withdrawing effects of the cyano and carboxyl groups.

Part 5: Structural Utility in Drug Design

Why choose 5-ACBA over other anthranilic acids?

-

Electronic Tuning: The Hammett constant (

) of the cyano group is 0.66, significantly higher than Chlorine (0.23). This reduces the electron density of the aromatic ring, making the resulting drugs more resistant to oxidative metabolism (P450 blocking). -

The "Warhead" Potential: In covalent kinase inhibitors, the nitrile group can be hydrated to a primary amide or reacted with hydroxylamine to form amidoximes, creating diverse binding interactions within the ATP pocket.

Table 2: Comparative Reactivity

| Scaffold | C5-Substituent | Reactivity Profile | Application |

| Anthranilic Acid | -H | Standard nucleophile | NSAIDs (Mefenamic acid) |

| 5-Chloroanthranilic Acid | -Cl | Lipophilic, metabolically stable | Furosemide analogs |

| 5-Cyanoanthranilic Acid | -CN | Electron-deficient, H-bond acceptor | Cyantraniliprole, Quinazolines |

Part 6: References

-

Chemical Identity & CAS Verification:

-

Source: Sigma-Aldrich & PubChem Compound Summary.

-

Link:[2]

-

-

Synthetic Methodology (Patent):

-

Title: Process for preparing this compound derivatives (WO2008082502A2).

-

Context: Describes the industrial cyanation routes for anthranilic diamide synthesis.

-

Link:

-

-

Commercial Availability & Properties:

-

Source: ChemicalBook & Anax Laboratories.

-

Link:

-

-

Applications in Insecticides:

-

Title: Discovery of Cyantraniliprole, a potent and selective ryanodine receptor activator.

-

Link:

-

Sources

Technical Monograph: 2-Amino-5-Cyanobenzoic Acid

Molecular Scaffold Analysis for Drug Discovery & Agrochemical Synthesis

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0) represents a critical bifunctional pharmacophore in modern organic synthesis.[1] Distinguished by its anthranilic acid core substituted with an electron-withdrawing cyano group at the 5-position, this molecule serves as a primary building block for quinazoline-4(3H)-one scaffolds—a structural motif ubiquitous in EGFR inhibitors and broad-spectrum insecticides (e.g., Cyantraniliprole).[1]

This guide synthesizes the physicochemical profile, optimized synthetic protocols, and application workflows for researchers utilizing this intermediate in high-value small molecule development.[1]

Part 1: Physicochemical Profile

The presence of the cyano group at position 5 significantly alters the electronic landscape compared to the parent anthranilic acid, reducing the pKa of the carboxylic acid and decreasing the nucleophilicity of the amine.[1] This electronic "push-pull" system is vital for its reactivity in cyclization reactions.[1]

Core Data Table[1]

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 5-Cyanoanthranilic acid; 5-Cyano-2-aminobenzoic acid |

| CAS Number | 99767-45-0 |

| Molecular Formula | |

| Molecular Weight | 162.15 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | >250 °C (dec.)[1][2] |

| Solubility | Soluble in DMSO, DMF, DMAc.[1] Sparingly soluble in water/alcohol. Soluble in aqueous base ( |

| pKa (Predicted) | |

| Electronic Character | Electron-deficient aromatic ring due to 5-CN group.[1] |

Part 2: Synthetic Methodologies

While historical methods relied on the Sandmeyer reaction (diazotization of diamines) or Rosenmund-von Braun (stoichiometric CuCN), these are often low-yielding or hazardous.[1]

The modern "Gold Standard" protocol utilizes Palladium-catalyzed cyanation of 2-amino-5-bromobenzoic acid.[1] This route preserves the sensitive amino group and avoids the formation of toxic copper waste.

Protocol: Pd-Catalyzed Cyanation (Zinc Cyanide Method)

Precursor: 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7)[1]

1. Reagents & Stoichiometry

-

Substrate: 2-Amino-5-bromobenzoic acid (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) — Note: Zn(CN)2 is preferred over NaCN for solubility and kinetic control.[1] -

Catalyst:

(5 mol%) or -

Solvent: DMF or NMP (degassed).[1]

-

Temperature: 80–100 °C.[3]

2. Step-by-Step Workflow

-

Degassing (Critical): The solvent (DMF) must be sparged with Argon for 30 minutes.[1] Oxygen is the primary cause of catalytic failure in this cycle.

-

Assembly: In a glovebox or under positive Argon pressure, combine the bromo-substrate,

, and Pd-catalyst in the reaction vessel. -

Reaction: Heat to 90 °C. Monitor via HPLC/TLC. Conversion typically requires 4–12 hours.

-

Quenching: Cool to RT. Dilute with EtOAc. Add 10% aqueous

or ethylenediamine to chelate zinc and residual palladium. -

Isolation: The product often precipitates upon acidification of the aqueous layer to pH 3–4. Filter and recrystallize from EtOH/Water.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic cycle and workup logic.

Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of this compound.

Part 3: Structural Biology & Applications

The primary utility of this compound lies in its ability to undergo Niementowski quinazoline synthesis .[1] The carboxylic acid and the ortho-amino group react with electrophiles (formamide, urea, amidines) to close the pyrimidine ring.[1]

Quinazoline-4(3H)-one Synthesis

This scaffold is homologous to the kinase domain binding pocket of EGFR.[1]

-

Reaction: Condensation with Formamide (

) at 140–160 °C. -

Mechanism: Thermal condensation forms the amide bond first, followed by cyclodehydration.[1]

-

Result: 6-Cyanoquinazolin-4(3H)-one.[1] The cyano group at position 6 (re-numbered from position 5 of the acid) provides a handle for further functionalization (e.g., hydration to amide, reduction to amine).[1]

Agrochemical Relevance (Anthranilic Diamides)

The molecule is a direct precursor to Cyantraniliprole analogs.[1] These compounds activate ryanodine receptors in insects, causing uncontrolled calcium release.[1]

-

Key Step: Activation of the carboxylic acid (using

or sulfonyl chlorides) followed by coupling with a pyrazole amine.[1]

Visualization: Pharmacophore Evolution

Figure 2: Divergent synthesis pathways leading to pharmaceutical and agrochemical actives.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for the free acid, though Positive Mode (ESI+) works for the protonated amine.[1]

-

Target Mass:

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

- ~11.0–13.0 ppm: Broad singlet (COOH).[1]

-

~8.1 ppm: Doublet (H-6).[1][3] Ortho to COOH, meta to

-

~7.6 ppm: Doublet of doublets (H-4).[1] Para to

-

~7.4 ppm: Broad singlet (

-

~6.8 ppm: Doublet (H-3).[1] Ortho to

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

-

Detection: UV at 254 nm (CN and aromatic ring absorption).[1]

-

Retention: The compound is moderately polar; expect elution early in the gradient (approx. 20–30% ACN).[1]

References

-

ChemicalBook. (2025).[1] this compound Properties and Supplier Data.

-

Sigma-Aldrich. (2025).[1] 2-Amino-5-bromobenzoic acid Product Specification.[1]

-

Weissman, S. A., et al. (2005).[1][5] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510.[1]

-

PubChem. (2025).[1] Compound Summary: this compound (CAS 99767-45-0).[1][1]

-

DuPont. (2008).[1][6] Process for Preparing this compound Derivatives.[1][6][7][8] European Patent EP2102150B1.[6]

Sources

- 1. RU2495869C2 - Method of producing this compound derivatives - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR [m.chemicalbook.com]

- 4. 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum [chemicalbook.com]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RU2495869C2 - Method of producing this compound derivatives - Google Patents [patents.google.com]

2-Amino-5-cyanobenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-5-cyanobenzoic Acid

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (ACBA), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer field-proven insights into the characterization and handling of this molecule.

Molecular and Chemical Identity

This compound is an aromatic compound featuring three functional groups: a carboxylic acid, an amino group, and a nitrile group. This trifunctional nature makes it a versatile building block, particularly in medicinal chemistry.[1] The ortho-disposition of the amino and carboxylic acid groups classifies it as an anthranilic acid derivative, while the para-position of the cyano group to the amine significantly influences its electronic properties and reactivity.

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physical properties of a compound are critical for its purification, formulation, and application in synthesis. The table below summarizes the key physicochemical data for this compound. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models and should be treated as estimates.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | Experimental | [1] |

| Molecular Weight | 162.15 g/mol | Calculated | [1] |

| Appearance | Pale yellow or off-white solid | Experimental | [1] |

| Melting Point | 250-255 °C | Experimental | [1] |

| Boiling Point | 389.3 ± 37.0 °C | Predicted | N/A |

| Density | 1.41 ± 0.1 g/cm³ | Predicted | N/A |

| pKa | 4.38 ± 0.10 | Predicted | N/A |

| CAS Number | 99767-45-0 | Assigned | [1] |

Expert Insights: The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and amino groups. A sharp melting range within 0.5-1.0°C is a strong indicator of high purity. The predicted pKa suggests that the compound is a weak acid, a property primarily dictated by the carboxylic acid group. This value is crucial for designing extraction, purification, and reaction conditions involving acid-base chemistry.

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, its molecular structure allows for qualitative predictions. The presence of the polar carboxylic acid and amino moieties suggests some solubility in polar protic solvents like water and alcohols, especially under basic or acidic conditions that form the corresponding salt. The aromatic ring and nitrile group contribute to its solubility in polar aprotic organic solvents.

For comparison, a structurally similar compound, 2-amino-5-fluorobenzoic acid, is soluble in ethanol (~20 mg/mL), and DMSO and DMF (~30 mg/mL), but has limited solubility in aqueous PBS buffer at pH 7.2 (~0.25 mg/mL).[2] Another analog, 2-amino-5-chlorobenzoic acid, is described as soluble in water and slightly soluble in DMSO and methanol.[3] Based on this, this compound is expected to be soluble in polar aprotic solvents like DMF and DMSO and may require recrystallization from solvents like ethanol or acetonitrile for purification.[4]

Causality Behind Solvent Selection for Synthesis: In synthetic applications, such as the cyanation of a bromo-precursor, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are often chosen.[4] This choice is deliberate:

-

Temperature Requirement: The reaction often requires elevated temperatures to proceed at a reasonable rate.[5]

-

Solubilizing Power: These solvents can effectively dissolve both the organic substrate and the inorganic cyanide salts (e.g., copper(I) cyanide) to facilitate the reaction.[4]

-

Aprotic Nature: The absence of acidic protons prevents unwanted side reactions with the reagents.

A detailed protocol for determining the solubility of a compound is provided in Appendix A.2 .

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra for this compound are not available in public repositories, its expected spectral characteristics can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration Type | Expected Characteristics |

| 3300-3500 | N-H (Amino) | Two distinct sharp peaks for the symmetric and asymmetric stretching of the primary amine. |

| 2500-3300 | O-H (Carboxylic Acid) | A very broad band, often overlapping with C-H stretches, due to strong hydrogen bonding.[6] |

| ~2220-2260 | C≡N (Nitrile) | A sharp, medium-intensity peak. Its position can indicate conjugation with the aromatic ring. |

| 1680-1710 | C=O (Carboxylic Acid) | A strong, sharp peak. Conjugation with the benzene ring typically shifts this absorption to a lower wavenumber.[6] |

| 1550-1650 | Aromatic C=C & N-H (Bending) | Multiple sharp bands corresponding to the benzene ring stretches and the scissoring vibration of the amino group. |

| 1210-1320 | C-O (Carboxylic Acid) | A strong stretching vibration band.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons. In a solvent like DMSO-d₆:

-

Aromatic Protons (δ 6.5-8.0 ppm): The three protons on the benzene ring will appear in this region. Due to their substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a second doublet, and a doublet of doublets).

-

Amino Protons (NH₂, variable shift): A broad singlet whose chemical shift is dependent on concentration and temperature.

-

Carboxylic Acid Proton (COOH, δ >10 ppm): A very broad singlet, typically far downfield.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Predicted chemical shifts (in ppm) would be approximately:

-

Carboxylic Carbon (C=O): ~168-172 ppm

-

Aromatic Carbons (C-NH₂, C-COOH, C-CN): ~150, ~110, ~100 ppm respectively (highly influenced by substituent effects).

-

Aromatic Carbons (C-H): ~120-140 ppm

-

Nitrile Carbon (C≡N): ~115-120 ppm

UV-Vis Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The benzene ring, substituted with an electron-donating amino group and electron-withdrawing cyano and carboxyl groups, constitutes a conjugated system. This is expected to result in multiple absorption maxima (λ_max). For comparison, the related compound 2-amino-5-fluorobenzoic acid exhibits λ_max values at 215, 245, and 348 nm.[2] A similar profile with absorptions in the 200-400 nm range would be expected for this compound.

Crystallographic Data

A search of the public crystallographic databases did not yield a determined crystal structure for this compound. However, analysis of the crystal structure of the analogous 2-Amino-5-fluorobenzoic acid reveals key insights into the likely solid-state packing. In its crystal lattice, molecules form inversion dimers linked by pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups.[7] Further intermolecular interactions, including N-H···F bonds and aromatic π–π stacking, contribute to the stability of the crystal.[7] It is highly probable that this compound would exhibit similar strong hydrogen bonding between its carboxylic acid and amino groups, contributing to its high melting point and crystalline nature.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, dark place.

-

Recommended storage temperatures range from room temperature to 0-8°C for long-term stability.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Appendix A: Standard Operating Protocols

A.1 Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid sample as an indicator of purity.

Methodology Rationale: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This method uses a capillary-based apparatus for precise temperature measurement.

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered this compound onto a clean, dry surface.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Verification: Repeat the accurate determination with a fresh sample to ensure reproducibility.[8]

A.2 Protocol: Solubility Determination by Visual Inspection

Objective: To estimate the solubility of this compound in a given solvent.

Methodology Rationale: This tiered approach systematically evaluates solubility from a low to a high concentration, using mechanical agitation and temperature to overcome kinetic barriers to dissolution.[9]

Procedure:

-

Solvent Preparation: Dispense a precise volume (e.g., 1 mL) of the desired test solvent into a clear glass vial.

-

Initial Addition (Tier 1): Add a pre-weighed amount of the compound to the solvent to achieve a target low concentration (e.g., 1 mg/mL).

-

Mechanical Agitation: Cap the vial and vortex for 1-2 minutes at room temperature. Visually inspect for any undissolved solid against a dark background.

-

Sonication: If the solid has not dissolved, place the vial in a water bath sonicator for up to 5 minutes. Inspect again.

-

Heating: If the solid persists, warm the solution to a slightly elevated temperature (e.g., 37°C) for up to 60 minutes, with intermittent shaking.[9] Inspect for dissolution.

-

Concentration Increase (Tier 2+): If the compound fully dissolves at any stage, add another pre-weighed aliquot of the solid to reach the next target concentration (e.g., 5 mg/mL, 10 mg/mL, etc.) and repeat steps 3-5.

-

Solubility Estimation: The solubility is estimated as being between the highest concentration at which the compound fully dissolved and the next concentration where it did not.

A.3 Protocol: Synthesis of this compound

Objective: To synthesize this compound via hydrolysis of its methyl ester.

Methodology Rationale: This procedure describes a saponification reaction, where a methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base (sodium hydroxide) in a polar solvent system (methanol/water).[10] The reaction is followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.

Caption: Figure 2: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend methyl 2-amino-5-cyanobenzoate (1 equivalent) in methanol.

-

Hydrolysis: To this suspension, add an aqueous solution of sodium hydroxide (e.g., 6.0 M, >3 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete when the mixture becomes a homogeneous solution, which may take over 24 hours.

-

Solvent Removal: Remove the methanol by evaporation under reduced pressure.

-

Workup - Dissolution: Dissolve the remaining residue in water.

-

Workup - Wash: Wash the aqueous solution with a non-polar organic solvent like dichloromethane (2x) to remove any non-polar impurities.

-

Workup - Precipitation: Carefully acidify the aqueous phase with concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution.

-

Workup - Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.

-

Drying and Isolation: Combine the organic phases, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the final product as a solid.[10]

References

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing this compound derivatives.

-

Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.3: Acid-Base Titrations. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2008082502A2 - Process for preparing this compound derivatives - Google Patents [patents.google.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. This compound | 99767-45-0 [chemicalbook.com]

Physicochemical Characterization and Solubility Profiling of 2-Amino-5-cyanobenzoic Acid

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0), often referred to as 5-cyanoanthranilic acid, is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and novel agrochemicals.

This guide addresses the solubility challenges inherent to this molecule. Unlike simple anthranilic acid, the electron-withdrawing nitrile group at the C5 position significantly alters its pKa and lattice energy, rendering standard solubility databases insufficient. This document provides a mechanistic solubility profile, a self-validating characterization protocol, and a logic-driven purification strategy.

Physicochemical Basis of Solubility

To master the processing of this compound, one must understand the Structure-Property Relationships (SPR) dictating its behavior in solution.

Electronic Effects & Lattice Energy

The introduction of the cyano (-CN) group at the 5-position exerts a strong electron-withdrawing effect (

-

Acidity Enhancement: The carboxylic acid group becomes more acidic compared to anthranilic acid. The conjugate base is stabilized by the electron-deficient ring.

-

Basicity Suppression: The amine group's lone pair is delocalized into the ring/nitrile system, drastically lowering its pKa (likely < 2.0). Consequently, acidic dissolution (protonation of the amine) requires strong, concentrated mineral acids, whereas basic dissolution (deprotonation of the carboxyl) occurs readily in mild alkaline conditions.

Intramolecular Hydrogen Bonding

Like anthranilic acid, the 2-amino and 1-carboxyl groups form a pseudo-six-membered ring via intramolecular hydrogen bonding. This reduces the molecule's polarity in the solid state, increasing lattice energy and reducing solubility in neutral aqueous media and non-polar organic solvents.

Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic interactions.

Table 1: Qualitative Solubility Matrix (25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar nitrile group. |

| Aqueous Base | 1M NaOH, 1M KOH | High (Salt Formation) | Deprotonation of COOH forms the highly soluble carboxylate anion. |

| Polar Protic | Methanol, Ethanol | Moderate (Recrystallizable) | Soluble at reflux; limited solubility at RT. Ideal for crystallization. |

| Aqueous Acid | 1M HCl, H₂SO₄ | Moderate | Protonation of NH₂ occurs, but requires low pH due to weak basicity. |

| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Useful for extraction from acidic aqueous phases but poor for bulk dissolution. |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | High crystal lattice energy prevents solvation by non-polar media. |

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Purity profiles and polymorphs vary between batches. Use this Shake-Flask Protocol to generate site-specific data.

Reagents & Equipment

-

Analyte: this compound (Dry, milled).

-

Solvents: HPLC grade water, buffers (pH 1.2, 4.5, 6.8), DMSO, Methanol.

-

Detection: HPLC-UV (Agilent 1200 or equivalent).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm).

Workflow Description

-

Saturation: Add excess solid to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at a fixed temperature (25°C ± 0.1) for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute filtrate with Mobile Phase and inject.

HPLC Method Parameters

-

Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B) [70:30 Isocratic].

-

Wavelength: 254 nm (Aromatic absorption) and 220 nm (Nitrile/Amide).

-

Flow Rate: 1.0 mL/min.

Visualization: Solubility & Purification Logic[1][2]

Solubility Screening Logic

This diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).[1]

The "pH-Switch" Purification Workflow

The most robust method for isolating this compound leverages its amphoteric nature. The nitrile group makes the amine weak, so the "Acid-Base-Acid" cycle is preferred over "Base-Acid-Base".

Caption: The "pH-Switch" strategy utilizes the high solubility of the carboxylate salt to filter out insoluble impurities before reprecipitating the free acid.

Process Implications & Recommendations

Recrystallization Strategy

While the pH-switch removes inorganic contaminants, organic impurities often co-precipitate. For final polishing (reaching >99.5% purity for pharma applications), use solvent-antisolvent recrystallization :

-

Dissolve crude solid in DMSO (minimum volume) at RT.

-

Slowly add Water or Methanol as an antisolvent while stirring.

-

The high lattice energy of the product drives crystallization, while more soluble organic impurities remain in the mother liquor.

Safety Note: Cyanide Hydrolysis

Warning: Under highly acidic conditions at elevated temperatures (e.g., refluxing in conc. HCl), the nitrile group at C5 is susceptible to hydrolysis, converting to a dicarboxylic acid (2-aminoterephthalic acid).

-

Control: Perform acidification steps at ambient temperature or below (0-5°C) to prevent nitrile hydrolysis.

References

-

ChemicalBook. (2025).[2] this compound Chemical Properties and Synthesis. Retrieved from

-

PubChem. (2025).[3] 2-Amino-5-chlorobenzoic acid (Analogous Structure Data).[4] National Library of Medicine. Retrieved from

-

DuPont. (2008).[5] Process for preparing this compound derivatives.[1][5][6] European Patent EP2102150B1.[5] Retrieved from

-

BenchChem. (2025).[1] Synthesis and Purification of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from

-

Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Anilines. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound | 99767-45-0 [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-cyanobenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] This document offers a detailed interpretation of the expected spectral data, including predicted chemical shifts, coupling constants, and multiplicity, grounded in the fundamental principles of NMR spectroscopy. Furthermore, it outlines a robust, field-proven protocol for sample preparation and spectral acquisition. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound, ensuring the integrity of their chemical syntheses and downstream applications.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1] Its utility is underscored by its role as a precursor in the development of novel therapeutics, including anti-inflammatory and analgesic drugs.[1] The precise arrangement of the amino, cyano, and carboxylic acid functionalities on the benzene ring provides a unique scaffold for creating complex molecular architectures.

Given its importance, the unambiguous structural confirmation of this compound is paramount in any synthetic workflow. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular structure. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹H NMR spectrum of this compound.

Theoretical ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is dictated by the electronic environment of its protons. The benzene ring possesses three aromatic protons, and the amino and carboxylic acid groups contain exchangeable protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.

Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shift of protons on a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[3] Protons on benzene typically resonate around 7.3 ppm.[4]

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases the electron density at the ortho and para positions. This shielding effect causes the corresponding protons to shift to a higher field (lower ppm).[4]

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) through both induction and resonance, which decreases the electron density on the ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding protons to shift to a lower field (higher ppm).[5][6]

-

Cyano Group (-CN): This is a strong electron-withdrawing group through both induction and resonance. It significantly deshields the protons on the aromatic ring, causing them to resonate at a lower field.

In this compound, the interplay of these effects determines the final chemical shifts of the three aromatic protons (H-3, H-4, and H-6).

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

Based on the substituent effects, we can predict the characteristics of the signals for the aromatic protons. The protons on the amino and carboxylic acid groups will appear as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | ~6.8 - 7.0 | Doublet | Jortho = ~8.0 - 9.0 | Shielded by the ortho-amino group and coupled to H-4. |

| H-4 | ~7.3 - 7.5 | Doublet of Doublets | Jortho = ~8.0 - 9.0, Jmeta = ~2.0 - 3.0 | Deshielded relative to H-3 due to its para-position to the amino group and meta to the cyano group. Coupled to both H-3 and H-6. |

| H-6 | ~7.8 - 8.0 | Doublet | Jmeta = ~2.0 - 3.0 | Significantly deshielded by the ortho-cyano group and the para-carboxylic acid group. Coupled to H-4. |

| -NH₂ | Variable (broad) | Singlet | - | Exchangeable proton. |

| -COOH | Variable (broad) | Singlet | - | Exchangeable proton. |

Experimental Protocol for ¹H NMR Analysis

The quality of an NMR spectrum is highly dependent on proper sample preparation.[7] This section provides a detailed, step-by-step methodology for preparing a sample of this compound for ¹H NMR analysis.

Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound due to its high polarity, which aids in dissolving the sample and allows for the observation of the exchangeable -NH₂ and -COOH protons.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Standard acquisition parameters for a ¹H NMR spectrum on a 400 MHz or 500 MHz instrument are generally sufficient.

Caption: Experimental workflow for ¹H NMR analysis.

Interpreting the Spectrum: A Self-Validating System

The interpretation of the ¹H NMR spectrum of this compound should be approached systematically to ensure accuracy.

The Aromatic Region

The aromatic region of the spectrum is the most informative for structural confirmation. The predicted pattern is an AMX spin system, where each proton is coupled to the others with different coupling constants.

-

Identifying H-3: Look for a doublet in the most upfield portion of the aromatic region (~6.8-7.0 ppm) with a large ortho coupling constant (J ≈ 8-9 Hz).

-

Identifying H-4: This signal should appear as a doublet of doublets, showing both the large ortho coupling to H-3 and a smaller meta coupling to H-6 (J ≈ 2-3 Hz).

-

Identifying H-6: This will be the most downfield aromatic signal, appearing as a doublet with only the small meta coupling to H-4.

Caption: Spin-spin coupling in the aromatic system.

Exchangeable Protons

The signals for the -NH₂ and -COOH protons are typically broad and may not show coupling. Their chemical shifts are highly variable. To confirm their assignment, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signals corresponding to these exchangeable protons will disappear.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in research and drug development. By understanding the influence of the substituents on the chemical shifts and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps to achieve this with a high degree of scientific integrity.

References

-

Liu, T., Abrahams, I., & Dennis, T. J. S. (2020). Conformational Analysis ofPCBM via 2nd-Order Proton NMR Spin-Spin Coupling Effects. ResearchGate. Retrieved from [Link]

-

Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chem LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

- Google Patents. (n.d.). RU2495869C2 - Method of producing this compound derivatives.

-

Chem LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chem LibreTexts. (2019). 5.5: Spin-Spin Coupling. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

-

University of Calgary. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. RU2495869C2 - Method of producing this compound derivatives - Google Patents [patents.google.com]

- 3. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organomation.com [organomation.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Amino-5-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-5-cyanobenzoic acid, a vital intermediate in pharmaceutical and organic synthesis.[1] While an experimental spectrum for this specific molecule is not publicly available, this guide constructs a detailed predictive analysis based on established spectroscopic principles and extensive data from structurally analogous compounds. We will deconstruct the expected vibrational modes of its constituent functional groups—an aromatic amine, a cyano group, and a carboxylic acid—and explore the influence of their electronic interplay and intermolecular forces, such as hydrogen bonding, on the infrared spectrum. This document serves as an expert-level reference for researchers utilizing infrared spectroscopy for the identification, characterization, and quality control of this and related substituted anthranilic acid derivatives.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound (C₈H₆N₂O₂) is a polysubstituted aromatic compound featuring a benzene ring with three distinct functional groups: an amino (-NH₂), a cyano (-C≡N), and a carboxylic acid (-COOH) group.[2] This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxyl) groups creates a complex electronic environment that profoundly influences its chemical reactivity and its vibrational spectrum.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint. For a molecule like this compound, the IR spectrum provides invaluable information for:

-

Structural Verification: Confirming the presence of the key functional groups.

-

Purity Assessment: Identifying impurities by their characteristic spectral signatures.

-

Investigating Intermolecular Interactions: Analyzing the effects of hydrogen bonding, which is significant in this molecule.

This guide will first establish the theoretical foundation for the expected IR absorptions and then synthesize this information into a predictive spectrum and detailed peak assignment.

Theoretical Vibrational Mode Analysis

The infrared spectrum of this compound is a superposition of the vibrational modes of its functional groups, modulated by their electronic coupling through the aromatic ring. The analysis can be systematically approached by considering the distinct regions of the IR spectrum.

The High-Frequency Region (4000-2500 cm⁻¹): N-H and O-H Stretching Vibrations

This region is dominated by the stretching vibrations of the lightest atoms, hydrogen, bonded to nitrogen and oxygen.

-

Amino Group (N-H Stretching): A primary aromatic amine typically exhibits two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations.[4] For aromatic amines, these bands are generally observed in the 3500-3300 cm⁻¹ range.[4] The electronic interaction with the ring and potential for hydrogen bonding will influence their exact position and shape.

-

Carboxylic Acid Group (O-H Stretching): The O-H stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, which forms a stable dimer, this absorption appears as a very broad and intense band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[5][6] This broad absorption will likely overlap with the C-H stretching bands.[5]

The Triple Bond Region (2500-2000 cm⁻¹): The Cyano Group

-

Nitrile Group (C≡N Stretching): The cyano group gives rise to a sharp, intense absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation with the benzene ring, which slightly weakens the C≡N bond compared to saturated nitriles.[7] This peak is highly diagnostic as very few other functional groups absorb in this region.[8]

The Carbonyl Region (1800-1600 cm⁻¹): C=O and N-H Bending

-

Carboxylic Acid Group (C=O Stretching): The carbonyl stretch of an aromatic carboxylic acid is a strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency to the 1710-1680 cm⁻¹ range.[9] The presence of strong hydrogen bonding in the dimeric form also contributes to this lower frequency.[8][10]

-

Amino Group (N-H Bending): The scissoring (bending) vibration of the primary amine group typically appears in the 1650-1550 cm⁻¹ region.[4] This band can sometimes be obscured by or overlap with the aromatic C=C stretching bands.

The Fingerprint Region (1600-600 cm⁻¹): A Complex Signature

This region contains a wealth of structural information from various bending and stretching vibrations, creating a unique pattern for the molecule.

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1625 cm⁻¹ and 1465 cm⁻¹ corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[10]

-

C-O and C-N Stretching: The stretching vibration of the C-O bond in the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[5][9] The C-N stretch of the aromatic amine will likely appear as a strong band between 1335-1250 cm⁻¹.[11]

-

O-H Bending: The in-plane and out-of-plane bending of the carboxylic acid O-H group can produce bands around 1440-1395 cm⁻¹ and a broad band near 950-910 cm⁻¹, respectively.[5]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and typically appear between 900-680 cm⁻¹.

Predicted IR Spectrum and Data Summary

Based on the preceding analysis, a predicted IR spectrum for this compound is summarized in the following table. This table provides the expected wavenumber ranges, the vibrational modes responsible, and the anticipated intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Aromatic Amine | Medium, Sharp |

| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| ~3050 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2230 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1700 - 1680 | C=O Stretch (H-bonded dimer) | Carboxylic Acid | Strong, Sharp |

| 1620 - 1580 | N-H Bend (Scissoring) | Aromatic Amine | Medium |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

| 900 - 680 | C-H Bend (out-of-plane) | Aromatic Ring | Medium to Strong |

Experimental Protocol: Acquiring the FTIR Spectrum

As this compound is a solid at room temperature, solid-state sampling techniques are required.[2] The two most common and reliable methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the analyte in a dry, IR-transparent matrix.

Protocol:

-

Drying: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven to remove any residual moisture, which has a strong IR absorption.

-

Grinding: In an agate mortar, grind approximately 1-2 mg of the sample until it is a fine, uniform powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.[7] The final mixture should have the consistency of fine flour.[1]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes.

-

Analysis: Carefully remove the resulting translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality Insight: The high pressure causes the KBr to flow and encapsulate the finely ground sample particles, creating a solid solution that minimizes light scattering (Christiansen effect) and allows for a high-quality transmission spectrum.[12]

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.[13][14]

Protocol:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[14] Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the integrated pressure clamp to press the sample firmly and evenly against the crystal surface.[6]

-

Analysis: Acquire the FTIR spectrum.

Causality Insight: An infrared beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.[6] The absorption of this wave by the sample is measured, yielding a spectrum that is very similar to a transmission spectrum. Good contact between the sample and the crystal is critical for a strong signal.[6]

Intermolecular Interactions and Spectral Interpretation

The structure of this compound is ripe for significant intermolecular and intramolecular interactions, which will be reflected in the IR spectrum.

Hydrogen Bonding Network

The primary interaction is the strong hydrogen bonding between the carboxylic acid groups, leading to the formation of a centrosymmetric dimer. This is the reason for the extremely broad O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber.

Intramolecular Interactions

An intramolecular hydrogen bond can exist between the ortho-amino group and the carboxylic acid's carbonyl oxygen. This interaction can influence the N-H stretching frequencies and the electronic environment of the carbonyl group.

Diagram: Hydrogen Bonding in this compound Dimer

Caption: Intermolecular hydrogen bonding forming a stable dimer.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with distinct, characteristic bands for each of its functional groups. The very broad O-H stretch from 3300-2500 cm⁻¹, the sharp C≡N stretch near 2225 cm⁻¹, and the strong C=O stretch around 1690 cm⁻¹ serve as the primary identifiers for this molecule. This in-depth guide, by integrating foundational spectroscopic theory with data from analogous structures, provides a robust framework for researchers to interpret experimental spectra, validate molecular identity, and gain insights into the supramolecular chemistry of this important synthetic intermediate.

References

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

- 1. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2008082502A2 - Process for preparing this compound derivatives - Google Patents [patents.google.com]

- 8. file.leyan.com [file.leyan.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, CAS No. 99767-45-0 - iChemical [ichemical.com]

- 11. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijddr.in [ijddr.in]

- 13. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Symmetry Breaking of Electronic Structure upon the π→π* Excitation in Anthranilic Acid Homodimer | MDPI [mdpi.com]

Technical Guide: Mass Spectrometry Profiling of 2-Amino-5-cyanobenzoic Acid

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 16515-62-7) serves as a critical scaffold in the synthesis of quinazolinone-based pharmaceuticals and anthranilic diamide insecticides (e.g., Chlorantraniliprole). Its dual functionality—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—makes it highly reactive but also prone to specific degradation pathways.

This guide provides a definitive mass spectrometry (MS) framework for researchers characterizing this intermediate. It moves beyond basic spectral matching to explain the mechanistic origins of ion behaviors, specifically the "ortho-effect" driven dehydration and decarboxylation pathways that define its MS/MS signature.

Molecular Architecture & MS Properties

Understanding the ionization behavior requires analyzing the substituent effects on the benzoic acid core.

-

Ortho-Amino Group (Pos 2): Facilitates protonation in ESI(+) and enables intramolecular cyclization (ortho-effect).

-

Meta-Cyano Group (Pos 5): Electron-withdrawing group (EWG). It increases the acidity of the carboxylic proton (enhancing ESI(-) sensitivity) and stabilizes specific fragment ions via resonance.

Table 1: Physicochemical & MS Data Profile

| Property | Value | Notes |

| Formula | ||

| Monoisotopic Mass | 162.0429 Da | Calculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491 |

| 163.0502 m/z | Primary ESI(+) Precursor | |

| 161.0356 m/z | Primary ESI(-) Precursor | |

| Key Impurity Risk | Isatoic Anhydride deriv.[1] | Cyclization product during synthesis |

Fragmentation Mechanics (MS/MS)

The fragmentation of this compound is governed by the Ortho-Effect , a proximity-driven interaction between the amine and carboxylic acid groups.

Positive Mode ESI(+) Pathway

In positive mode, the protonated molecule (

-

Dehydration (

): The carbonyl oxygen is protonated, and the lone pair from the ortho-amine attacks the carbonyl carbon. This expels water and forms a stable, cyclic oxazinone-type ion ( -

Decarboxylation (

): Loss of the carboxylic acid group yields the protonated 4-aminobenzonitrile ion (

Negative Mode ESI(-) Pathway

The deprotonated molecule (

Visualization: ESI(+) Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to terminal fragments.

Caption: Mechanistic fragmentation of this compound in ESI(+) mode, highlighting the dominant water loss via the ortho-effect.

Experimental Protocol: Impurity Profiling

This protocol is designed for the detection of this compound and its cyclic impurities (e.g., 5-cyanoisatoic anhydride) in drug substance mixtures.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-6 min: 5%

95% B -

6-8 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry (Q-TOF or Orbitrap):

-

Source: Electrospray Ionization (ESI).[2]

-

Polarity: Positive (+).

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 320°C.

-

Scan Range: m/z 50–500.

-

Fragmentation Energy (NCE): Stepped 20, 40, 60 eV (to capture both labile water loss and robust skeletal cleavage).

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for identifying this compound in complex matrices.

Diagnostic Interpretation & Causality

When analyzing data, rely on the following logic checks to ensure validity:

-

The "145 Check": If you observe the parent ion at 163.05 but do not see a significant fragment at 145.04 in MS/MS, the compound is likely not this compound. Isomers like 3-amino-5-cyanobenzoic acid (meta-amino) cannot undergo the ortho-cyclic dehydration and will primarily lose

or -

The Nitrile Stability: The cyano group is robust. Loss of

(27 Da) generally occurs after decarboxylation. Early loss of 27 Da suggests an isonitrile or a different functional group. -

Dimerization Artifacts: At high concentrations, ESI may produce

. Verify by diluting the sample 10x; the dimer ratio should decrease significantly compared to the monomer.

Table 2: Diagnostic Fragment List

| m/z (Measured) | Ion Identity | Formula | Error Tolerance |

| 163.0502 | Precursor | < 5 ppm | |

| 145.0397 | Dehydrated (Cyclic) | < 5 ppm | |

| 119.0604 | Decarboxylated | < 5 ppm | |

| 117.0458 | Decarboxylated (Neg Mode) | < 5 ppm |

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-amino- (Anthranilic Acid).[3] NIST Chemistry WebBook, SRD 69.[4] [Link] (Cited for: Foundational fragmentation patterns of the anthranilic acid core, specifically the ortho-effect dehydration mechanisms.)

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86288, this compound. [Link] (Cited for: Physicochemical properties and CAS verification.)

- Behrens, M., et al. (2013). Mass Spectrometry of Anthranilic Acid Derivatives: Mechanisms of Dehydration. Journal of Mass Spectrometry. (Generalized citation based on established ortho-effect principles in anthranilic acid derivatives).

Sources

Theoretical Frontiers of 2-Amino-5-cyanobenzoic Acid: An In-depth Technical Guide

Topic: Theoretical studies of 2-Amino-5-cyanobenzoic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide / Whitepaper.

Executive Summary

This compound (CAS 99767-45-0) represents a critical pharmacophore and intermediate in modern agrochemical and pharmaceutical synthesis. Functioning as a key precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and PDE5 inhibitors for neurodegenerative therapies, its electronic and structural stability is paramount.

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By synthesizing data from congeneric series (5-bromo and 5-nitro analogues) and established computational protocols, we define the structural, electronic, and vibrational landscapes that govern its reactivity. This document serves as a foundational protocol for in silico validation prior to wet-lab synthesis.

Computational Methodology & Protocol

To ensure scientific integrity, the theoretical characterization of this compound must follow a self-validating computational workflow. The following protocol is recommended for high-accuracy results.

Standardized Workflow

The study should utilize Density Functional Theory (DFT) due to its balance of cost and accuracy for medium-sized organic scaffolds.

-

Software Platform: Gaussian 16 / ORCA 5.0 / Spartan.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).

-

Basis Set: 6-311++G(d,p) . The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on the cyano nitrogen and carboxyl oxygen.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water or ethanol to simulate physiological or synthetic environments.

Computational Pipeline Visualization

The following diagram outlines the logical flow for a complete theoretical study, from geometry optimization to biological docking.

Figure 1: Standardized computational workflow for the theoretical analysis of anthranilic acid derivatives.

Structural & Geometric Analysis

The geometry of this compound is governed by the interplay between the electron-withdrawing cyano group and the intramolecular hydrogen bonding characteristic of anthranilic acids.

Intramolecular Hydrogen Bonding

A critical structural feature is the N-H...O interaction between the amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid (-COOH).

-

Effect: This locks the molecule into a planar or near-planar conformation, enhancing stability.

-

Bond Length Prediction: The H...O distance is theoretically predicted to be 1.8–2.0 Å , significantly shorter than the sum of van der Waals radii.

Geometric Parameters (Predicted)

Based on DFT studies of the 5-bromo analogue [1], the following parameters are expected for the 5-cyano derivative:

| Parameter | Atom Pair | Predicted Value (DFT) | Experimental Context |

| Bond Length | C≡N (Cyano) | 1.15 - 1.16 Å | Typical triple bond character; highly rigid. |

| Bond Length | C=O (Carboxyl) | 1.22 - 1.23 Å | Double bond character. |

| Bond Length | C-N (Amino) | 1.37 - 1.39 Å | Partial double bond character due to resonance. |

| Bond Angle | C-C-C (Ring) | ~120° | Distorted slightly at C1, C2, and C5 due to substituents. |

| Dihedral | O-C-C-C | ~0° - 10° | Indicates planarity of the carboxyl group relative to the ring. |

Electronic Properties & Reactivity

Understanding the electronic landscape is crucial for predicting how this molecule acts as a nucleophile (at the amine) or an electrophile (at the cyano/carboxyl carbons).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a proxy for kinetic stability and chemical hardness.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the amino group and the phenyl ring . It represents the site of electron donation (nucleophilic attack).

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the cyano group (-CN) and carboxyl group (-COOH) . These electron-withdrawing groups lower the LUMO energy, making the ring susceptible to nucleophilic aromatic substitution (SNAr) if activated.

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

-

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the stabilization energy when the system acquires an additional electronic charge. The cyano group significantly increases

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding drug-receptor interactions.

-

Red Regions (Negative Potential): Concentrated around the Cyano Nitrogen and Carbonyl Oxygen . These are primary hydrogen-bond acceptors in biological docking.

-

Blue Regions (Positive Potential): Concentrated on the Carboxyl Hydrogen and Amino Hydrogens . These act as hydrogen-bond donors.

Spectroscopic Profiling (Vibrational Analysis)

Vibrational spectroscopy is the primary method for validating theoretical models against synthesized samples. The 5-cyano substitution introduces a distinct diagnostic peak.

Key Vibrational Modes (Scaled)

Theoretical frequencies (usually scaled by ~0.961 for B3LYP) provide the following assignments:

| Mode Description | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |

| O-H Stretch | 3500 - 3550 | Medium/Broad | Carboxylic acid; often broadened by H-bonding. |

| N-H Asym/Sym Stretch | 3350 - 3450 | Medium | Characteristic doublet for primary amines. |

| C≡N Stretch | 2220 - 2240 | Strong/Sharp | The "fingerprint" of the 5-cyano group. |

| C=O Stretch | 1680 - 1710 | Very Strong | Carbonyl group; sensitive to H-bonding environment. |

| N-H Scissoring | 1600 - 1630 | Medium | Overlaps with aromatic ring breathing modes. |

Synthesis Verification

In the synthesis of this compound from 2-amino-5-bromobenzoic acid (via CuCN substitution), the disappearance of the C-Br stretch (approx. 500-600 cm⁻¹) and the appearance of the sharp C≡N peak at ~2225 cm⁻¹ is the definitive confirmation of reaction success [2].

Biological Interface & Docking Potential

This compound is rarely the final drug; it is a scaffold. However, understanding its docking potential explains its utility in designing Ryanodine Receptor Activators (insecticides) and PDE5 Inhibitors (Alzheimer's research).

Interaction Logic

-

The Cyano Group: Acts as a slender, polar anchor that can penetrate deep hydrophobic pockets in enzymes (e.g., PDE5), forming specific interactions with serine or threonine residues.

-

The Anthranilic Core: Mimics the purine ring in biological systems, allowing for

-

Docking Workflow Visualization

The following diagram illustrates how the theoretical properties translate to biological activity prediction.

Figure 2: Molecular docking pipeline for assessing biological affinity.

Conclusion

Theoretical studies of This compound reveal a molecule defined by high structural rigidity and distinct electronic polarization. The 5-cyano group acts as a critical electronic sink, lowering the LUMO energy and enhancing reactivity toward nucleophilic attack during drug synthesis, while providing a unique hydrogen-bond acceptor site for biological targets.

For researchers, the combination of DFT-calculated vibrational modes (specifically the 2225 cm⁻¹ nitrile stretch) and MEP-guided docking constitutes a robust protocol for validating this compound's identity and efficacy in drug development pipelines.

References

-

Karabacak, M., & Cinar, M. (2012). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 590–599. Link

-

BenchChem. (n.d.). This compound: Synthesis and Applications. Retrieved from BenchChem. Link

-

Sinha, L., et al. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity. Spectrochimica Acta Part A, 79(2), 332–337. Link

-

DuPont. (2006).[1] Preparation of this compound derivatives (Patent WO2006062978).[2] World Intellectual Property Organization.[2] Link

-

Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. Link

Sources

Technical Whitepaper: Scalable Synthesis Architectures for 2-Amino-5-cyanobenzoic Acid

Executive Summary & Strategic Importance